molecular formula C17H19NO2 B14250750 N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide CAS No. 497954-01-5

N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide

Cat. No.: B14250750
CAS No.: 497954-01-5
M. Wt: 269.34 g/mol
InChI Key: NUQUKHCOAXGBJT-HNNXBMFYSA-N
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Description

N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy group, a phenyl group, and a benzamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with (2S)-1-hydroxy-3-phenylpropan-2-amine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and amide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]benzamide
  • N-[(2S)-2-Hydroxypropanoyl]methionine
  • Nα-Benzoyl-N-[(2S)-1-hydroxy-3-phenyl-2-propanyl]-L-phenylalaninamide

Uniqueness

N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide is unique due to the presence of the 2-methylbenzamide moiety, which imparts distinct chemical properties and potential biological activities. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

497954-01-5

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide

InChI

InChI=1S/C17H19NO2/c1-13-7-5-6-10-16(13)17(20)18-15(12-19)11-14-8-3-2-4-9-14/h2-10,15,19H,11-12H2,1H3,(H,18,20)/t15-/m0/s1

InChI Key

NUQUKHCOAXGBJT-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N[C@@H](CC2=CC=CC=C2)CO

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(CC2=CC=CC=C2)CO

Origin of Product

United States

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